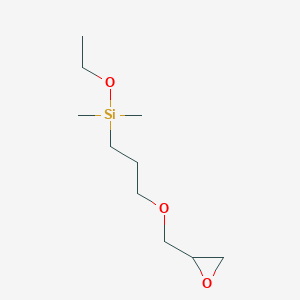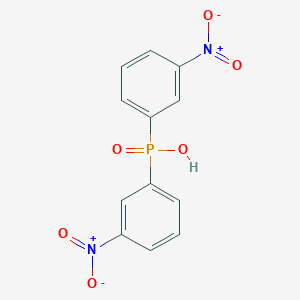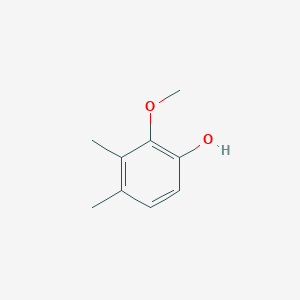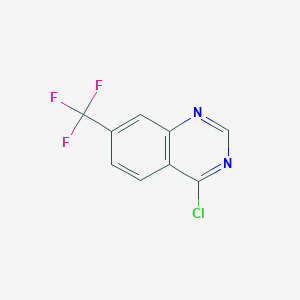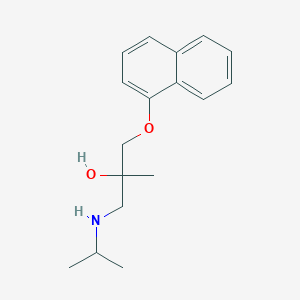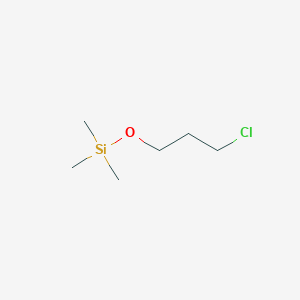
(3-Chloropropoxy)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Chloropropoxy)trimethylsilane” is a chemical compound with the molecular formula C6H15ClOSi . It is also known by other names such as me3Si (On-pr-3-Cl) .
Synthesis Analysis
In one study, a new silane coupling agent, (3-(tert-butylperoxy)propyl)trimethoxysilane, was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . The new reagent was characterized by 1H-NMR, FT-IR, and mass spectroscopy .Molecular Structure Analysis
The molecular structure of (3-Chloropropoxy)trimethylsilane can be represented by the formula C6H15ClOSi . The exact mass of the molecule is 166.05800 .Chemical Reactions Analysis
Trimethylsilane groups, such as in (3-Chloropropoxy)trimethylsilane, can be used as temporary protecting groups during chemical synthesis or other chemical reactions . In chromatography, derivatization of accessible silanol groups in a bonded stationary phase with trimethylsilane groups is referred to as endcapping .Safety And Hazards
(3-Chloropropoxy)trimethylsilane is classified as a flammable liquid (Category 3), and it may cause skin irritation (Category 2), serious eye irritation (Category 2), and respiratory irritation (Category 3) . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
Eigenschaften
CAS-Nummer |
18171-15-8 |
|---|---|
Produktname |
(3-Chloropropoxy)trimethylsilane |
Molekularformel |
C6H15ClOSi |
Molekulargewicht |
166.72 g/mol |
IUPAC-Name |
3-chloropropoxy(trimethyl)silane |
InChI |
InChI=1S/C6H15ClOSi/c1-9(2,3)8-6-4-5-7/h4-6H2,1-3H3 |
InChI-Schlüssel |
YUOPRYLOJSXRML-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCCCCl |
Kanonische SMILES |
C[Si](C)(C)OCCCCl |
Piktogramme |
Flammable; Irritant |
Synonyme |
(3-Chloropropoxy)trimethylsilane |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

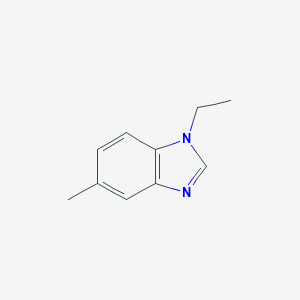
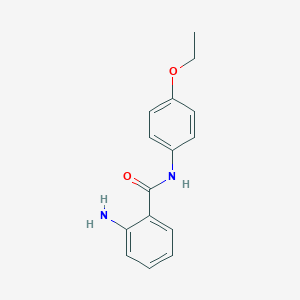
![4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione](/img/structure/B95993.png)
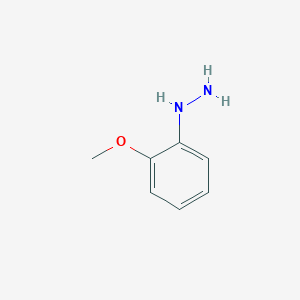
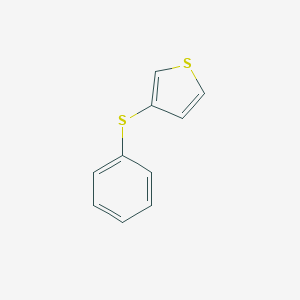
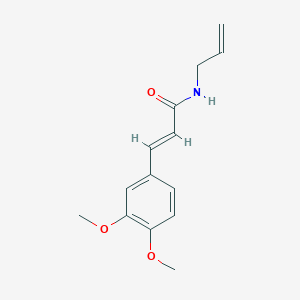
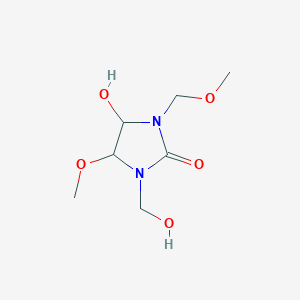
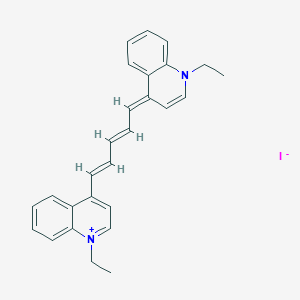
![2-Methyloctahydro-2-azacyclopropa[cd]pentalene](/img/structure/B96004.png)
